molecular formula C14H16N2S B2356421 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole CAS No. 2309746-26-5

4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole

Cat. No.: B2356421
CAS No.: 2309746-26-5
M. Wt: 244.36
InChI Key: CFRRETDMTVTJTB-UHFFFAOYSA-N
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Description

Contextual Significance of Substituted 1,2,3-Thiadiazoles in Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of biologically active molecules and functional materials. nih.govorientjchem.org Among these, the 1,2,3-thiadiazole (B1210528) moiety, a five-membered aromatic ring with one sulfur and two adjacent nitrogen atoms, holds a prominent position. chemicalbook.commdpi.com Substituted 1,2,3-thiadiazoles are recognized as important pharmacophores—structural features responsible for a drug's biological activity. mdpi.com

Derivatives of 1,2,3-thiadiazole are investigated for a wide spectrum of applications in medicine, agriculture, and organic synthesis. isres.orge-bookshelf.de Their utility stems from a diverse range of observed biological activities. mdpi.comwisdomlib.orgjapsonline.com The development of efficient synthetic methods, such as the Hurd-Mori reaction which involves the cyclization of hydrazones with thionyl chloride, has made a wide variety of substituted 1,2,3-thiadiazoles accessible for study. chemicalbook.commdpi.com This accessibility continues to fuel research into their potential as novel therapeutic agents and specialized chemicals. isres.org

Table 1: Reported Biological Activities of Substituted 1,2,3-Thiadiazole Derivatives

Biological Activity Therapeutic Area
Antiviral Infectious Diseases (e.g., HIV) mdpi.com
Anticancer / Antitumor Oncology mdpi.com
Antifungal Infectious Diseases mdpi.com
Antibacterial Infectious Diseases chemicalbook.com
Insecticidal Agrochemicals mdpi.com
Herbicidal Agrochemicals chemicalbook.com
Plant Activators (Systemic Acquired Resistance) Agrochemicals mdpi.comacs.org
Sedative Neurology chemicalbook.com

This table is for informational purposes and is based on findings from various research studies.

Rationale for Research Focus on Phenyl and Cyclohexyl Substituted Heterocycles

The deliberate inclusion of phenyl and cyclohexyl groups as substituents on heterocyclic cores, as seen in 4-(4-cyclohexylphenyl)-1,2,3-thiadiazole, is a strategic design choice in modern chemistry. These two groups, while structurally related, confer markedly different properties to a parent molecule.

The phenyl group is an aromatic, planar structure. echemi.com Its electron-rich π-system can participate in various non-covalent interactions, including π-π stacking and cation-π interactions, which are crucial for molecular recognition at biological targets. blumberginstitute.org However, a high degree of aromaticity can sometimes lead to poor physicochemical properties, such as low solubility. nih.gov

The investigation of molecules containing both phenyl and cyclohexyl moieties allows researchers to fine-tune properties like solubility, lipophilicity, and binding interactions, optimizing the molecule for a specific application, be it as a pharmaceutical or a component in an advanced material. nih.govnih.gov

Unique Attributes of the 1,2,3-Thiadiazole Ring System for Advanced Studies

The 1,2,3-thiadiazole ring is not merely a scaffold but an active participant in the chemical behavior of the molecules it constitutes. It is a stable, five-membered heteroaromatic ring that is weakly basic and soluble in most organic solvents. chemicalbook.com

Several key attributes make this ring system particularly interesting for advanced chemical studies:

Electronic Structure: The 1,2,3-thiadiazole ring is π-excessive, meaning it has a high density of π-electrons. The distribution of these electrons is not uniform; the electron density is highest on the sulfur atom, while the carbon atoms (C4 and C5) are relatively electron-deficient. This electronic nature makes the carbon positions susceptible to nucleophilic attack, a key feature for further chemical modification. chemicalbook.com

Thermal and Photochemical Reactivity: A defining characteristic of the 1,2,3-thiadiazole system is its unique behavior upon heating or irradiation with light. It is the only isomer of thiadiazole that readily undergoes decomposition to release a molecule of dinitrogen (N₂). e-bookshelf.de This decomposition generates highly reactive intermediates such as thioketenes, which can be trapped or used in subsequent reactions to build complex molecular architectures. e-bookshelf.de This reactivity makes 1,2,3-thiadiazoles valuable precursors in synthetic organic chemistry.

Coordination Chemistry: The nitrogen atoms in the ring can act as ligands, forming complexes with metal ions. This property is being explored for applications in catalysis and materials science. igi-global.com The N2 atom is confirmed as the primary site of coordination. researchgate.net

The combination of its inherent stability, predictable electronic properties, and unique decomposition pathway makes the 1,2,3-thiadiazole ring a versatile and powerful tool for chemists. e-bookshelf.de

Classic and Evolving Synthetic Strategies for 1,2,3-Thiadiazoles

Traditional methods for synthesizing the 1,2,3-thiadiazole ring have been the bedrock of thiadiazole chemistry for decades. These strategies typically involve the cyclization of acyclic precursors.

The Hurd-Mori reaction is a cornerstone in the synthesis of 1,2,3-thiadiazoles. wikipedia.orgresearchgate.net Discovered by Hurd and Mori in 1955, this reaction traditionally involves the cyclization of hydrazones that possess an adjacent methylene group and are substituted at the N2-position with an electron-withdrawing group, using thionyl chloride (SOCl₂) as the cyclizing agent. e-bookshelf.de For the synthesis of this compound, the precursor would be a hydrazone derived from 4-cyclohexylacetophenone.

The general mechanism involves the reaction of an N-acyl or N-tosyl hydrazone with thionyl chloride. wikipedia.org For instance, ketones with various alkyl and aryl substituents can be converted to their corresponding semicarbazones, which then undergo cyclization in the presence of excess thionyl chloride to yield the desired 1,2,3-thiadiazole products. mdpi.com

Modern enhancements to the Hurd-Mori reaction have focused on improving yields, simplifying procedures, and avoiding harsh reagents. A significant advancement is the development of metal-free catalytic systems. One such improved method involves the reaction between N-tosylhydrazones and elemental sulfur, catalyzed by tetrabutylammonium iodide (TBAI). organic-chemistry.org This facile and practical approach provides substituted aryl 1,2,3-thiadiazoles in good yields and serves as a notable improvement to the classic Hurd-Mori protocol. mdpi.comorganic-chemistry.org The success of the cyclization can be highly dependent on the nature of substituents; for example, studies on pyrrolidine precursors have shown that electron-withdrawing protecting groups on a nitrogen atom lead to superior yields of the thiadiazole product compared to electron-donating groups. nih.gov

Table 1: Comparison of Classic and Modern Hurd-Mori Approaches

Feature Classic Hurd-Mori TBAI-Catalyzed Enhancement
Reagents Hydrazone, Thionyl Chloride (SOCl₂) N-Tosylhydrazone, Sulfur, TBAI
Conditions Often harsh, excess SOCl₂ Metal-free, milder conditions
Advantages Well-established, versatile Improved yields (44-98%), practical

| Reference | e-bookshelf.demdpi.com | mdpi.comorganic-chemistry.org |

Beyond the Hurd-Mori reaction, other classical methods exist for constructing the 1,2,3-thiadiazole ring. researchgate.net

The Wolff synthesis (not to be confused with the Wolff rearrangement) involves the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.nete-bookshelf.de The Wolff rearrangement itself is a reaction where an α-diazocarbonyl compound converts into a ketene. wikipedia.orgorganic-chemistry.org While the rearrangement is a distinct process, the related Wolff synthesis provides a pathway to the thiadiazole ring from specific diazo precursors. researchgate.netresearchgate.net

The Pechmann synthesis is another key approach, which involves the 1,3-dipolar cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S), typically found in isothiocyanates. researchgate.nete-bookshelf.de It is important to distinguish this from the more widely known Pechmann condensation, which is used to synthesize coumarins from phenols and β-keto esters. wikipedia.orgorganic-chemistry.org In the context of thiadiazole synthesis, the Pechmann pathway offers a direct method for ring formation via cycloaddition. researchgate.net

Contemporary Synthetic Approaches Applicable to Substituted Thiadiazoles

Recent advances in organic synthesis have introduced novel methodologies that are applicable to the synthesis of substituted thiadiazoles, including derivatives like this compound. These methods often offer advantages in terms of sustainability, efficiency, and the ability to generate diverse molecular libraries.

Organocatalysis, which uses small organic molecules as catalysts, has also emerged as a powerful tool. While specific applications to this compound are not extensively documented, the principles have been applied to related heterocycles. For instance, organocatalytic methods have been developed for the synthesis of 1,2,4-thiadiazoles and various 1,2,3-triazoles, demonstrating the potential of catalysts like vitamin B3, thiourea, or simple amines to facilitate complex cyclizations under mild conditions. rsc.orgnih.govrsc.org

Harnessing the energy of visible light through photoredox catalysis has become a central theme in modern organic synthesis. lew.ro This approach allows for the activation of organic molecules via single-electron transfer (SET) processes, often under very mild, room-temperature conditions. lew.roacs.org

A novel, one-pot synthesis of disubstituted 1,2,3-thiadiazoles has been reported using visible light irradiation. lew.ro This method involves the reaction of α-enolicdithioesters with tosyl azide under solvent-free and catalyst-free conditions, with reactions completing in just 12-20 minutes. lew.ro Another approach uses visible light in conjunction with a photocatalyst like cercosporin to synthesize 1,2,3-thiadiazoles with good regioselectivity and broad functional group compatibility. organic-chemistry.org These protocols are noted for their eco-compatibility, excellent yields, and avoidance of toxic or expensive reagents, aligning with the principles of green chemistry. lew.ro

Table 2: Examples of Visible Light-Driven Thiadiazole Synthesis

Method Reagents Conditions Key Advantages Reference
Photocatalyzed Reaction α-enolicdithioester, tosyl azide Visible light, room temp, solvent-free, catalyst-free Fast (12-20 min), excellent yields, green protocol lew.ro

| Organophotocatalysis | Tosylhydrazones | Visible light, 1 mol% cercosporin | Mild conditions, good regioselectivity | organic-chemistry.org |

Solid-phase organic synthesis (SPOS) is a powerful technique for the generation of large libraries of compounds for screening purposes. tandfonline.com A traceless solid-phase approach for synthesizing 1,2,3-thiadiazole derivatives has been described. tandfonline.com In this method, a precursor, such as an acylhydrazone, is bound to a resin. The cyclization reaction with thionyl chloride simultaneously forms the thiadiazole ring and cleaves the product from the solid support, resulting in good yields and high purity of the final compounds. tandfonline.com

A related strategy is the "catch and release" technique. This hybrid of solid-phase and solution-phase synthesis has been employed for the parallel synthesis of 1,2,3-thiadiazoles. acs.org This method allows for the purification and manipulation of intermediates on a solid support before releasing the final, diverse products into solution, streamlining the generation of molecular libraries. acs.org While these techniques are primarily for library synthesis, they are directly applicable to the synthesis of specific targets like this compound. tandfonline.comnih.govnih.gov

An exploration into the synthesis of this compound reveals a variety of sophisticated chemical strategies. This article focuses on specific methodologies for its creation and the synthesis of analogous structures, delving into the reactivity of precursors and the optimization of reactions critical for forming aryl and cyclohexyl derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-cyclohexylphenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-16-15-14/h6-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRRETDMTVTJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Analytical and Spectroscopic Characterization of 4 4 Cyclohexylphenyl 1,2,3 Thiadiazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to assign all proton and carbon signals and to establish the connectivity within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 1,2,3-thiadiazole (B1210528) ring, the substituted phenyl ring, and the cyclohexyl group. The single proton on the thiadiazole ring is anticipated to appear as a singlet in the downfield aromatic region, typically around 8.0-9.0 ppm, due to the deshielding effect of the heterocyclic ring. The protons of the para-substituted phenyl ring will likely present as two distinct doublets, characteristic of an AA'BB' spin system, in the range of 7.2-8.0 ppm. The cyclohexyl protons would produce a series of multiplets in the upfield aliphatic region, generally between 1.2 and 2.6 ppm.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The carbon atoms of the 1,2,3-thiadiazole ring are expected to resonate at the lower field, typically between 140 and 160 ppm. The carbons of the phenyl ring will show signals in the aromatic region (120-140 ppm), with the ipso-carbons (the carbon attached to the thiadiazole and the carbon attached to the cyclohexyl group) having distinct chemical shifts. The aliphatic carbons of the cyclohexyl ring will appear in the upfield region, generally between 25 and 45 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Thiadiazole-H 8.5 - 9.0 (s) -
Thiadiazole-C4 - 155 - 160
Thiadiazole-C5 - 140 - 145
Phenyl-H (ortho to Thiadiazole) 7.8 - 8.0 (d) 128 - 130
Phenyl-H (ortho to Cyclohexyl) 7.3 - 7.5 (d) 126 - 128
Phenyl-C (ipso to Thiadiazole) - 130 - 135
Phenyl-C (ipso to Cyclohexyl) - 145 - 150
Cyclohexyl-H (methine) 2.4 - 2.6 (m) 43 - 45

Note: s = singlet, d = doublet, m = multiplet. Predicted values are based on the analysis of similar structures and are subject to solvent and experimental conditions.

2D NMR Techniques for Connectivity Elucidation

To definitively assign the proton and carbon signals and to confirm the structural framework, various 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the phenyl ring and within the cyclohexyl ring, helping to trace the spin systems in these moieties.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the signal for the thiadiazole proton would correlate with the signal for the C5 of the thiadiazole ring.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy provide valuable insights into the functional groups present in the molecule and its electronic structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the various functional groups. The aromatic C-H stretching vibrations of the phenyl and thiadiazole rings are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching of the cyclohexyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and heterocyclic rings are expected in the 1400-1600 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiadiazole ring, is generally found in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Predicted FT-IR Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2950
C=C and C=N Ring Stretch 1400 - 1600
C-H Bending (Aromatic) 800 - 900 (para-disubstitution)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For this compound, the spectrum is expected to show absorption bands in the ultraviolet region, arising from π → π* and n → π* transitions within the conjugated system of the phenyl and thiadiazole rings. The presence of the cyclohexyl group, being a non-conjugated substituent, is not expected to significantly alter the position of the main absorption maxima compared to a simple phenyl-1,2,3-thiadiazole, though it may have a minor auxochromic effect. Typically, thiadiazole derivatives exhibit absorption maxima in the range of 250-350 nm. rsc.org

Table 3: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λ_max (nm)
π → π* 250 - 280

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. A characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which would result in a significant fragment ion at [M-28]⁺. rsc.org Further fragmentation would likely involve the cleavage of the cyclohexyl and phenyl rings.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z Description
[M]⁺ 244.1 Molecular Ion
[M - N₂]⁺ 216.1 Loss of Nitrogen
[M - C₆H₁₁]⁺ 161.0 Loss of Cyclohexyl Radical
[C₁₀H₁₀N₂S]⁺ 202.1 Phenylthiadiazole fragment

Note: m/z values are calculated for the most abundant isotopes.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Isomer Differentiation

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is an indispensable tool for the structural analysis of 1,2,3-thiadiazole derivatives, offering high sensitivity and selectivity. nih.gov This technique is particularly crucial for distinguishing between isomers, a common challenge in the synthesis of heterocyclic compounds. nih.govnih.gov The application of ESI in both positive and negative ion modes can provide complementary information for structural studies. nih.govnih.gov

In the context of this compound, ESI-HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition and confirmation of its molecular formula. This is critical in differentiating it from any potential isomeric byproducts that may form during synthesis. For instance, isomeric compounds like 1,2,3-triazoles can be challenging to distinguish from 1,2,3-thiadiazoles by mass spectrometry alone due to their identical molecular weights. nih.govnih.gov However, subtle differences in their fragmentation patterns under ESI conditions can be exploited for their differentiation. nih.gov

A key fragmentation pathway for 1,2,3-thiadiazoles under ESI-MS/MS conditions involves the characteristic loss of a nitrogen molecule (N₂). nih.gov This fragmentation is often a dominant process and serves as a diagnostic marker for the 1,2,3-thiadiazole ring system. nih.gov The resulting fragment ion can then undergo further fragmentation, providing additional structural information.

Table 1: Illustrative ESI-HRMS Fragmentation Data for a Generic 4-Aryl-1,2,3-Thiadiazole

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossInterpretation
[M+H]⁺[M+H - 28]⁺N₂Characteristic loss of nitrogen from the thiadiazole ring.
[M+H]⁺VariesSubstituent-specific lossesFragmentation of the aryl substituent.
[M-H]⁻VariesVariesFragmentation in negative ion mode, providing complementary structural data.

Tandem Mass Spectrometry (MS/MS and MS³) in Structural Confirmation

Tandem mass spectrometry, including MS/MS and even MS³ experiments, provides deeper insights into the structure of this compound by elucidating its fragmentation pathways. nih.gov In a typical MS/MS experiment, the molecular ion of the compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The pattern of these fragments is unique to the molecule's structure.

For 1,2,3-thiadiazole derivatives, MS/MS studies have been instrumental in confirming their structures and in studying their gas-phase behavior. nih.govnih.gov The fragmentation patterns can be used to distinguish between different isomers, such as the 4- and 5-substituted regioisomers. The loss of N₂ from the protonated molecule is a hallmark of 1,2,3-thiadiazoles in positive-ion ESI-MS/MS. nih.gov

MS³ experiments can be employed to further fragment a specific ion from the MS/MS spectrum, providing an additional layer of structural detail. This can be particularly useful in complex cases where the initial fragmentation is not sufficient for complete structural assignment.

Table 2: Representative MS/MS Fragmentation Pathways for 1,2,3-Thiadiazole Derivatives

Precursor IonPrimary Fragment IonSecondary Fragment IonsFragmentation Pathway
[M+H]⁺[M+H - N₂]⁺Dependent on substituentsInitial loss of N₂ followed by fragmentation of the remaining structure.
[M-H]⁻VariesVariesNegative ion mode fragmentation, often involving deprotonation and subsequent ring cleavage or substituent loss.

Gas-Phase Rearrangement Studies of Thiadiazoles

A fascinating aspect of the mass spectrometry of 1,2,3-thiadiazoles is their propensity to undergo gas-phase rearrangements. nih.gov These rearrangements can sometimes lead to the formation of isomeric structures, such as 1,2,3-triazoles, under the energetic conditions of the mass spectrometer. nih.govnih.gov These transformations can be studied using tandem mass spectrometry techniques. nih.gov

For instance, studies have shown that under certain ESI-MS/MS conditions, some 1,2,3-triazoles can rearrange to form 1,2,3-thiadiazoles, as evidenced by the appearance of fragment ions characteristic of the thiadiazole ring system. nih.gov Conversely, while less common, the potential for the reverse transformation of 1,2,3-thiadiazoles to 1,2,3-triazoles in the gas phase has also been explored, though evidence for this is less definitive. nih.govnih.gov Understanding these gas-phase processes is crucial for the correct interpretation of mass spectra and for avoiding misidentification of isomers.

X-ray Diffraction for Solid-State Structural Determination

While mass spectrometry provides invaluable information about the connectivity and fragmentation of a molecule, X-ray diffraction is the gold standard for determining its precise three-dimensional structure in the solid state.

Single Crystal X-ray Analysis of 1,2,3-Thiadiazole Derivatives

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, analysis of related 1,2,3-thiadiazole derivatives reveals key structural features. The 1,2,3-thiadiazole ring is typically planar. The bond lengths and angles within the ring are characteristic of this heterocyclic system.

Table 3: Typical Crystallographic Parameters for a Substituted 1,2,3-Thiadiazole Ring

ParameterTypical Value (Å or °)
S-N Bond Length~1.65 Å
N-N Bond Length~1.29 Å
N-C Bond Length~1.35 Å
C-C Bond Length~1.38 Å
C-S Bond Length~1.72 Å
S-N-N Angle~110°
N-N-C Angle~115°
N-C-C Angle~112°
C-C-S Angle~108°
C-S-N Angle~95°

Note: These are generalized values and can vary depending on the substituents attached to the ring.

Quantum Chemical and Computational Modeling of 4 4 Cyclohexylphenyl 1,2,3 Thiadiazole

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful and widely used quantum-mechanical method to calculate the electronic structure of various chemical systems, including atoms and molecules. ekb.egresearchgate.net It is employed to investigate a wide range of material properties, from molecular geometries and ionization energies to the analysis of chemical reaction pathways. ekb.eg DFT studies are instrumental in understanding the structural nature and inhibition mechanisms of organic compounds. researchgate.net

The first step in the computational analysis of a molecule is geometry optimization, a process that determines the lowest energy arrangement of atoms in space, corresponding to the most stable molecular structure. For substituted thiadiazoles, this process reveals critical information about bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. The functional approximates the complex electron exchange and correlation energies, while the basis set is a set of mathematical functions used to build the molecular orbitals.

A commonly employed and well-validated functional for organic molecules is Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP). researchgate.net This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which often improves the accuracy of the results. researchgate.net Other functionals, such as the M06-2X, are also utilized for their performance with non-covalent interactions. acs.org

The selection of a basis set is equally crucial. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently used for calculations on thiadiazole derivatives. nih.govrepositorioinstitucional.mxdergipark.org.tr The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of electron orbitals, which is important for accurately modeling bonding in molecules with heteroatoms like sulfur and nitrogen. repositorioinstitucional.mx For higher accuracy, diffuse functions (+) are added to better describe the behavior of electrons that are far from the atomic nuclei. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilic character. mdpi.com

The energies of the HOMO and LUMO orbitals, and the difference between them (the HOMO-LUMO energy gap, ΔE), are critical parameters derived from DFT calculations. A high HOMO energy indicates a greater tendency to donate electrons, while a low LUMO energy signifies a greater ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net

For aryl-substituted thiadiazoles, the HOMO is typically distributed over the electron-rich aromatic rings and the sulfur atom, while the LUMO is often localized on the electron-deficient thiadiazole ring. In the case of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole, the π-systems of the phenyl and thiadiazole rings are expected to be the primary contributors to the frontier orbitals.

Table 1: Calculated Frontier Molecular Orbital Energies for a Representative 4-Aryl-1,2,3-Thiadiazole System.
ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.52
Energy Gap (ΔE)5.33

Note: The data presented is for a representative model system, 4-phenyl-1,2,3-thiadiazole (B1662399), calculated at the B3LYP/6-31G(d) level of theory to illustrate the typical electronic properties of this class of compounds.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These descriptors provide a more detailed understanding of the molecule's stability and reaction tendencies. researchgate.net

Ionization Potential (I): Approximated as I ≈ -EHOMO. It represents the energy required to remove an electron.

Electron Affinity (A): Approximated as A ≈ -ELUMO. It represents the energy released when an electron is added.

Electronegativity (χ): Defined as χ = (I + A) / 2. It measures the tendency of a molecule to attract electrons.

Chemical Hardness (η): Defined as η = (I - A) / 2. It measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Global Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are generally more reactive. researchgate.net

Electrophilicity Index (ω): Defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ = -χ). This index measures the propensity of a species to accept electrons.

These parameters collectively describe the molecule's reactivity profile. A high electrophilicity index, for instance, indicates a good electrophile, while high softness suggests higher reactivity.

Table 2: Calculated Global Reactivity Descriptors for a Representative 4-Aryl-1,2,3-Thiadiazole System.
DescriptorValue (eV)
Ionization Potential (I)6.85
Electron Affinity (A)1.52
Electronegativity (χ)4.185
Chemical Hardness (η)2.665
Global Softness (S)0.375
Electrophilicity Index (ω)3.284

Note: Descriptors are calculated from the energy values in Table 1 for the representative 4-phenyl-1,2,3-thiadiazole model system.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.com The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs of heteroatoms or π-electron systems.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms.

Green Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP surface would likely show the most negative potential (red) located around the nitrogen atoms of the thiadiazole ring due to their lone pairs of electrons. These nitrogen atoms would be the primary sites for electrophilic attack or coordination. The hydrogen atoms of the phenyl and cyclohexyl groups would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. The MEP analysis thus provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from FMO analysis.

Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces

Non-covalent interactions (NCIs) are crucial in determining the supramolecular architecture, crystal packing, and biological interactions of molecules. For this compound, NCI analysis, often performed using Density Functional Theory (DFT) calculations, can identify and characterize the subtle forces governing its intermolecular behavior. These interactions include van der Waals forces, dipole-dipole interactions, and potential weak hydrogen bonds.

The primary intermolecular forces expected for this compound are:

Van der Waals Forces: The bulky cyclohexyl and phenyl groups provide significant surface area for London dispersion forces, which are likely to be the dominant attractive forces in the solid state and in non-polar environments.

π-Interactions: The phenyl ring and the 1,2,3-thiadiazole (B1210528) ring can participate in π-π stacking or other π-system interactions. nih.gov Computational analysis can reveal the geometry and strength of these interactions, which are critical for understanding crystal packing. nih.gov

Weak Hydrogen Bonds: Although the molecule lacks strong hydrogen bond donors, the nitrogen and sulfur atoms of the thiadiazole ring can act as weak hydrogen bond acceptors. Interactions with C-H bonds from neighboring cyclohexyl or phenyl groups (C-H···N or C-H···S) can be identified through NCI analysis.

Computational tools like Hirshfeld surface analysis and NCI plots are used to visualize and quantify these interactions. nih.gov NCI plots, for example, can distinguish between strong attractive, weak, and repulsive interactions, providing a detailed map of the non-covalent landscape around the molecule.

Table 1: Expected Non-Covalent Interactions in this compound

Interaction TypeParticipating MoietiesRelative StrengthComputational Method for Analysis
London Dispersion ForcesCyclohexyl, Phenyl, and Thiadiazole ringsModerateDFT, Hirshfeld Surface Analysis
π-π StackingPhenyl ring with Phenyl or Thiadiazole ring of another moleculeWeak to ModerateNCI Plot, QTAIM
C-H···π InteractionsC-H bonds (Cyclohexyl) with Phenyl or Thiadiazole ringsWeakNCI Plot, DFT
Weak C-H···N/S Hydrogen BondsC-H bonds with Nitrogen/Sulfur atoms of the Thiadiazole ringWeakNCI Plot, QTAIM

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and conformational landscape of this compound at an atomic level over time. researchgate.net By solving Newton's equations of motion, MD simulations can model how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov

For this compound, MD simulations can be employed to:

Analyze Conformational Flexibility: The cyclohexyl group can adopt various conformations (e.g., chair, boat), and the phenyl-thiadiazole linkage has rotational freedom. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them.

Study Solvation Effects: By simulating the molecule in a solvent box (e.g., water, DMSO), one can study its solvation shell, calculate the free energy of solvation, and understand how solvent molecules arrange themselves around the solute.

Predict Interaction Stability: In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. nih.govnih.govnih.gov If this compound were docked into a protein's active site, MD simulations could evaluate the stability of the binding pose and calculate binding free energies using methods like MM-GBSA. nih.gov

Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

Table 2: Typical Output Parameters from an MD Simulation of this compound

ParameterDescriptionTypical Application
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Assess the stability of the molecule's conformation or its binding pose in a complex.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual atoms or residues around their average position.Identify flexible regions of the molecule, such as the cyclohexyl ring.
Radius of Gyration (Rg)A measure of the molecule's compactness.Monitor conformational changes or unfolding/folding events.
Interaction EnergyThe non-bonded energy (van der Waals and electrostatic) between the molecule and its environment.Quantify the strength of interaction with solvent or a protein target.

Theoretical Spectroscopic Property Prediction and Validation

Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures. dergipark.org.trnih.gov

Density Functional Theory (DFT) is widely used to calculate the vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra of molecules with high accuracy. dergipark.org.trnih.gov

Vibrational Spectra: Theoretical frequency calculations can predict the positions and intensities of vibrational modes. nih.gov By analyzing the potential energy distribution (PED), each calculated frequency can be assigned to specific molecular motions, such as C-H stretching, ring breathing, or C-N vibrations. Comparing the computed spectrum with an experimental one can help validate the optimized molecular structure. nih.gov

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical values, when referenced against a standard like tetramethylsilane (TMS), can be directly compared with experimental data to assign peaks and confirm the connectivity of the molecule. dergipark.org.trnih.govmdpi.com

Table 3: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data for a Thiadiazole Moiety

Vibrational Frequencies (cm⁻¹) Assignment (from PED)¹³C NMR Chemical Shifts (ppm) Assignment
Calculated: 1610C=N stretchCalculated: 165.2Thiadiazole C-S
Experimental: 1605Experimental: 164.6
Calculated: 1455Phenyl C=C stretchCalculated: 159.8Thiadiazole C-N
Experimental: 1450Experimental: 159.5
Calculated: 840C-S stretchCalculated: 129.5Phenyl C-H
Experimental: 835Experimental: 129.2

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. nih.govuobasrah.edu.iqufms.br This method provides information about the electronic transitions between molecular orbitals, primarily the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For substituted thiadiazoles, TD-DFT calculations can predict:

Absorption Maxima (λmax): The wavelengths at which the molecule absorbs light most strongly.

Oscillator Strengths (f): A measure of the intensity of an electronic transition.

Nature of Transitions: The specific orbitals involved in the electronic excitation (e.g., π→π* or n→π*). nih.gov

The electronic properties are highly sensitive to the substituents on the thiadiazole and phenyl rings. rsc.orgresearchcommons.org The electron-donating or withdrawing nature of substituents alters the HOMO-LUMO energy gap (ΔE). A smaller gap generally leads to a bathochromic (red) shift in the absorption spectrum. dergipark.org.tr The cyclohexylphenyl group in this compound is expected to act as a weak electron-donating group, influencing its electronic transitions and absorption profile.

Table 4: Predicted Electronic Transition Data for Substituted Thiadiazoles

CompoundTransitionλmax (nm) (Calculated)Oscillator Strength (f)HOMO-LUMO Gap (eV)
Phenyl-1,2,3-thiadiazoleπ→π2850.454.35
4-Nitrophenyl-1,2,3-thiadiazoleπ→π3100.523.98
4-Aminophenyl-1,2,3-thiadiazoleπ→π2950.484.12
This compoundπ→π~290~0.47~4.25

Chemical Reactivity and Reaction Mechanism Studies of 4 4 Cyclohexylphenyl 1,2,3 Thiadiazole

Aromaticity and Intrinsic Stability of the 1,2,3-Thiadiazole (B1210528) Ring

The 1,2,3-thiadiazole ring is a five-membered heterocyclic compound containing one sulfur atom and two adjacent nitrogen atoms. It is classified as a π-excessive, aromatic system due to the delocalization of six π-electrons over the five-membered ring. chemicalbook.com This aromatic character imparts a degree of stability to the ring system. isres.org The parent 1,2,3-thiadiazole is a thermally stable, yellow-colored liquid. chemicalbook.com

Computational studies and experimental data indicate that the π-electron density is highest at the sulfur atom, followed by the nitrogen atoms. chemicalbook.com Conversely, the carbon atoms, C4 and C5, are electron-deficient. This electronic distribution is a key determinant of the ring's reactivity. The inductive effect of the sulfur atom contributes to the ring's relatively high aromaticity and weak base character. isres.org While stable, the aromaticity of the 1,2,3-thiadiazole ring is less pronounced than that of classic aromatic systems like benzene, making it more susceptible to certain types of ring-opening and transformation reactions.

Ring Transformations and Extrusion Reactions

A hallmark of 1,2,3-thiadiazole chemistry is its propensity to undergo ring transformation and extrusion reactions, particularly under thermal or photochemical conditions. These reactions often proceed with the loss of molecular nitrogen, a thermodynamically favorable process that drives the reaction forward.

Upon heating or irradiation, 1,2,3-thiadiazoles can extrude a molecule of nitrogen (N₂) to generate highly reactive intermediates. mdpi.com The primary fragment formed upon thermolysis is a thioketene (B13734457), which can undergo various subsequent reactions. researchgate.net This denitrogenation is a key step in many synthetic applications of 1,2,3-thiadiazoles.

The initial loss of N₂ is thought to form a transient thiirene (B1235720) intermediate, which is generally unstable and quickly rearranges. mdpi.com This thiirene can then collapse to form a thioketene or other products. These reactive intermediates can be trapped by various reagents, leading to the formation of new heterocyclic or acyclic compounds. This reactivity is particularly useful in the synthesis of thiophenes and other sulfur-containing heterocycles.

The 1,2,3-thiadiazole ring can be opened under a variety of conditions, not limited to thermal or photochemical methods. For instance, treatment with strong bases can lead to ring cleavage. The specific mechanism of ring opening is highly dependent on the reaction conditions and the substitution pattern of the thiadiazole ring.

Under collision-induced dissociation (CID) mass spectrometry conditions, 1,2,3-thiadiazole derivatives have been shown to undergo fragmentation primarily through the loss of N₂. mdpi.com This suggests that the N-N bond is one of the weaker links in the heterocyclic ring under these energetic conditions. The resulting fragment ions can then undergo further rearrangements and fragmentation. mdpi.com

Electrophilic and Nucleophilic Substitution Patterns on the Thiadiazole Core

The electron-deficient nature of the carbon atoms in the 1,2,3-thiadiazole ring dictates its substitution patterns.

Electrophilic Substitution: Due to the low electron density at the C4 and C5 positions, electrophilic substitution reactions are generally not facile. chemicalbook.com The ring is deactivated towards attack by electrophiles. When such reactions do occur, they typically require harsh conditions and may result in low yields.

Nucleophilic Substitution: In contrast, the C5 position is the preferential site for nucleophilic attack due to its lower electron density. chemicalbook.com Nucleophilic substitution reactions can occur, particularly if a good leaving group is present at this position. The quaternization of the ring with reagents like dimethyl sulfate (B86663) has been shown to occur at the nitrogen atoms, yielding a mixture of 2- and 3-methyl-1,2,3-thiadiazolium salts. chemicalbook.com

Regioselectivity in Cycloaddition and Condensation Reactions

The 1,2,3-thiadiazole ring itself is not typically a reactive diene or dienophile in standard cycloaddition reactions due to its aromatic character. However, the reactive intermediates generated from its ring-opening, such as thioketenes, can readily participate in cycloaddition reactions.

Condensation reactions involving substituents on the 1,2,3-thiadiazole ring are more common. For example, a carboxylic acid group attached to the ring can undergo condensation with amines or alcohols. The regioselectivity of these reactions is determined by the position of the functional group on the thiadiazole core.

Impact of the Cyclohexylphenyl Substituent on Reaction Kinetics and Thermodynamics

The 4-(4-cyclohexylphenyl) substituent in the title compound is expected to exert a significant influence on the reactivity of the 1,2,3-thiadiazole ring.

Electronic Effects: The phenyl ring can participate in resonance with the thiadiazole ring, influencing the electron density distribution. The cyclohexyl group, being an electron-donating group, will in turn affect the electronic properties of the phenyl ring. These electronic effects can either activate or deactivate the thiadiazole ring towards certain reactions and can influence the stability of reaction intermediates.

Steric Effects: The bulky cyclohexylphenyl group can introduce steric hindrance around the thiadiazole ring. This steric bulk can affect the rate of reactions by impeding the approach of reagents to the reactive centers on the ring.

Structure Activity/property Relationships in 4 4 Cyclohexylphenyl 1,2,3 Thiadiazole and Derivatives

Electronic and Steric Effects of Substituents on Molecular Properties

Influence of Cyclohexyl and Phenyl Groups on Electronic Distribution and Reactivity

The electronic landscape of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole is primarily governed by the distinct characteristics of its constituent cyclohexyl and phenyl moieties and their interaction with the electron-deficient 1,2,3-thiadiazole (B1210528) ring.

The 1,2,3-thiadiazole ring is an electron-deficient heterocycle. This electron deficiency makes the carbon atoms in the ring susceptible to nucleophilic attack while rendering them generally unreactive towards electrophilic substitution. chemicalbook.com

The phenyl group , being an aromatic system, is capable of engaging in π-conjugation with the thiadiazole ring. This interaction delocalizes the electron density between the two rings, influencing the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The phenyl ring can also participate in specific intermolecular interactions, such as C–H⋯π interactions, which can lead to less dynamic molecular motions in the solid state. rsc.org The reactivity of the phenyl ring itself can be modulated by substituents, which in turn affects the electronic properties of the entire molecule.

In contrast, the cyclohexyl group is a saturated, aliphatic ring. It cannot participate in π-conjugation. Its influence on the electronic distribution of the phenyl-thiadiazole system is primarily through inductive effects, which are generally weaker than the resonance effects of an aromatic system. The cyclohexyl group is sterically bulky, which can have a significant impact on the molecule's conformation and packing in the solid state. nih.gov Unlike the phenyl group, the cyclohexyl moiety does not engage in specific intermolecular interactions like C–H⋯π stacking, which can result in more dynamic molecular motions. rsc.org

Correlations between Structural Features and Calculated Quantum Chemical Parameters

Quantum chemical calculations, particularly those using density functional theory (DFT), are powerful tools for understanding the structure-property relationships in molecules like this compound and its derivatives. researchgate.net These calculations provide quantitative insights into various molecular properties and reactivity descriptors.

Key quantum chemical parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These frontier orbitals are crucial in determining the electronic and optical properties of a molecule. The HOMO energy relates to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability.

Energy Gap (ΔE = ELUMO – EHOMO): This is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity. researchgate.net

Global Reactivity Descriptors: Parameters such as global hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies. Hardness is a measure of resistance to change in electron distribution, with hard molecules having a large energy gap and soft molecules having a small energy gap. researchgate.net

Theoretical studies on related substituted phenyl-heterocycle systems show clear correlations between the nature of the substituent and these calculated parameters. jobrs.edu.iq Electron-donating groups (EDGs) generally increase the HOMO energy and decrease the HOMO-LUMO energy gap, leading to increased molecular softness and higher chemical reactivity. Conversely, electron-withdrawing groups (EWGs) tend to lower both HOMO and LUMO energies and can have varied effects on the energy gap, but typically increase the electrophilicity index. jobrs.edu.iq

The following interactive table illustrates the expected trends in calculated quantum chemical parameters for hypothetical derivatives of this compound, based on general principles observed in similar molecular systems. researchgate.netjobrs.edu.iq

Substituent (R) on Phenyl RingEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Hardness (η)Softness (S)
-H (Unsubstituted)-6.5-1.55.02.50.40
-OCH3 (EDG)-6.2-1.44.82.40.42
-N(CH3)2 (Strong EDG)-5.8-1.34.52.250.44
-Cl (EWG)-6.7-1.84.92.450.41
-NO2 (Strong EWG)-7.1-2.44.72.350.43

Note: The data in this table is hypothetical and serves to illustrate established chemical trends. EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Conformational Preferences and Stereochemical Considerations

The three-dimensional structure and flexibility of this compound are determined by the conformational preferences of the cyclohexyl ring and the rotational freedom around the single bonds connecting the molecular fragments.

The cyclohexyl ring typically adopts a stable chair conformation to minimize angular and torsional strain. nih.gov The 4-phenyl-1,2,3-thiadiazole (B1662399) substituent on this ring can occupy either an axial or an equatorial position. The equatorial orientation is generally favored as it minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if the bulky group were in the axial position. nih.gov

The orientation of the phenyl and thiadiazole rings relative to each other is another key conformational feature. The rotation around the C-C single bond connecting these two rings defines a dihedral angle. A fully planar conformation (dihedral angle of 0° or 180°) would maximize π-conjugation between the rings, but it may be disfavored due to steric clashes between the hydrogen atoms on the rings. researchgate.net Therefore, the molecule likely adopts a non-planar, twisted conformation in its lowest energy state. Computational modeling studies on similar bi-aryl heterocyclic systems often predict a global energy minimum at a specific, non-zero dihedral angle, representing a balance between electronic stabilization (conjugation) and steric repulsion. ccsenet.org

The presence of the bulky cyclohexyl group can further influence this torsional angle. Its steric demands might impose additional constraints on the rotation of the phenyl ring, potentially favoring a more twisted conformation compared to an unsubstituted phenylthiadiazole. Conformational analysis using molecular modeling techniques can predict the most stable conformers and the energy barriers for rotation, which are crucial for understanding the molecule's dynamic behavior and its ability to adopt specific shapes for interacting with biological targets or for self-assembly in materials. ccsenet.org

Advanced Research Applications and Potential Directions for 4 4 Cyclohexylphenyl 1,2,3 Thiadiazole

Prospects in Agrochemical Research and Development

The 1,2,3-thiadiazole (B1210528) scaffold is a core component of various biologically active molecules used in agriculture. urfjournals.org The presence of this moiety in 4-(4-cyclohexylphenyl)-1,2,3-thiadiazole suggests its potential for development as a novel agrochemical agent.

Derivatives of 1,2,3-thiadiazole are recognized for their significant fungicidal properties. mdpi.com A notable example is Tiadinil, a commercialized fungicide that functions as a plant defense activator, inducing systemic acquired resistance (SAR) in plants against a broad spectrum of pathogens. acs.orgmdpi.comsemanticscholar.org Research into new N-acyl-N-arylalaninates containing a 1,2,3-thiadiazol-5-ylcarbonyl fragment has shown moderate in vitro antifungal activity against pathogens like B. cinerea, R. solani, and S. sclerotiorum. mdpi.comsemanticscholar.org One such derivative demonstrated 92% effectiveness against A. brassicicola in in vivo tests, comparable to Tiadinil. mdpi.com Given these precedents, this compound could be investigated for its ability to either directly inhibit fungal growth or to elicit plant defense mechanisms.

In the realm of herbicides, various thiadiazole derivatives have been commercialized for selective weed control. researchgate.net The herbicidal mechanism often involves the inhibition of photosynthesis. researchgate.net Studies on other synthetic 1,2,3-thiadiazole compounds have demonstrated physiological inhibitory effects on plant growth. researchgate.net Therefore, exploring the herbicidal potential of this compound against common agricultural weeds is a logical direction for future research.

Table 1: Examples of Fungicidal and Herbicidal Activity in Thiadiazole Derivatives

Compound Class Target Organism/Weed Observed Activity Reference
1,2,3-Thiadiazole-based N-acyl-N-arylalaninates Alternaria brassicicola 92% disease control in vivo at 200 µg/mL mdpi.com
1,2,3-Thiadiazole Carboxylates Corynespora cassiicola 93.19% fungicidal activity mdpi.com
1,3,4-Thiadiazole (B1197879) Derivatives (e.g., Tebuthiuron) General Weeds Inhibition of photosynthesis researchgate.net

This table presents data for compounds structurally related to this compound to indicate the potential research areas for the title compound.

The thiadiazole core is a "privileged scaffold" found in numerous commercial pesticides and is associated with a wide range of bioactivities, including insecticidal action. mdpi.commdpi.com Various derivatives of 1,3,4-thiadiazole, a structural isomer of 1,2,3-thiadiazole, have demonstrated potent insecticidal effects against agricultural pests like Spodoptera littoralis (cotton leafworm) and Aphis craccivora. mdpi.comekb.egnih.gov Some synthesized 1,3,4-thiadiazole derivatives have shown 100% toxicity against S. littoralis larvae. mdpi.com The development of novel insecticidal agents with low toxicity and minimal environmental impact is a key goal in agrochemical research. ekb.egscinito.ai The unique combination of the thiadiazole ring and the bulky, lipophilic cyclohexylphenyl group in this compound may lead to novel modes of action or improved efficacy, warranting investigation against various insect pests.

Table 2: Insecticidal Activity of Representative Thiadiazole Derivatives

Compound Class Target Pest Observed Activity Reference
1,3,4-Thiadiazolo[3,2-a]pyrimidine Analogues Spodoptera littoralis High insecticidal activity (100% toxicity) mdpi.com
1,3,4-Thiadiazole 5-Fluorouracil Acetamides Aphis craccivora Activity better than commercial thiacloprid nih.gov

This table illustrates the insecticidal potential of the broader thiadiazole class, suggesting a rationale for testing this compound.

Contributions to Materials Science and Functional Molecule Design

The electronic properties of the thiadiazole ring make it a valuable building block in the design of functional organic materials.

Thiadiazole isomers, particularly 1,2,5- and 1,3,4-thiadiazoles, are known for their electron-accepting nature. This property makes them useful components in the synthesis of conjugated materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com These rings are often incorporated into donor-acceptor-donor (A-D-A) type structures to tune the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is crucial for determining the material's optoelectronic properties. mdpi.com Although research has focused more on other isomers, the 1,2,3-thiadiazole ring in this compound could also serve as a useful moiety in designing novel organic semiconducting materials. The cyclohexylphenyl group can enhance solubility and influence the solid-state packing of the molecules, which are critical factors for device performance.

Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazoles, are excellent ligands for forming coordination complexes with metal ions. researchgate.net The thiadiazole ring possesses multiple potential coordination sites (the two nitrogen atoms and the sulfur atom), allowing it to act as a versatile building block for constructing metal-organic frameworks (MOFs) and other coordination polymers. mdpi.com These materials have applications in areas such as luminescence, chemical sensing, and catalysis. mdpi.com The specific structure of this compound, with its un-substituted nitrogen and sulfur atoms, makes it a candidate for investigation as a ligand in coordination chemistry. The bulky cyclohexylphenyl substituent could influence the resulting complex's geometry, solubility, and crystal packing, potentially leading to materials with novel structural and functional properties.

Theoretical Studies on Corrosion Inhibition Mechanisms

Organic compounds containing heteroatoms like nitrogen and sulfur are often effective corrosion inhibitors for metals in acidic environments. chimicatechnoacta.ruicrc.ac.ir Thiadiazole derivatives, in particular, have been extensively studied for this purpose. chimicatechnoacta.ruisres.org The inhibition mechanism involves the adsorption of the organic molecules onto the metal surface, forming a protective layer that blocks the active sites for corrosion. This adsorption is facilitated by the lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring.

Theoretical methods, especially Density Functional Theory (DFT), are powerful tools for understanding and predicting the corrosion inhibition efficiency of organic molecules. chimicatechnoacta.ruresearchgate.netresearchgate.net Quantum chemical parameters such as the energy of the HOMO and LUMO, the energy gap (ΔE), dipole moment, and electronegativity can be calculated to elucidate the interaction between the inhibitor molecule and the metal surface. researchgate.netresearchgate.net A higher HOMO energy and lower LUMO energy are generally associated with greater inhibition efficiency, as they indicate a higher tendency to donate and accept electrons, respectively.

While no specific experimental or theoretical studies on the corrosion inhibition properties of this compound have been reported, its molecular structure suggests it could be a promising candidate. DFT calculations could be employed to predict its effectiveness and to understand the mechanism of its potential interaction with metal surfaces, guiding future experimental work in this area.

Utilization as Advanced Synthons in Heterocyclic Synthesis

The 1,2,3-thiadiazole ring system, particularly in 4-aryl substituted derivatives like this compound, serves as a valuable and versatile synthon in advanced organic synthesis. Its utility stems from its ability to undergo controlled fragmentation upon thermal or photochemical induction, leading to the formation of highly reactive intermediates without the need for harsh reagents. This property makes it an excellent precursor for the construction of a diverse range of other heterocyclic frameworks. e-bookshelf.de

The primary synthetic value of this compound lies in its capacity to act as a stable, solid source of α-thioketenes. Upon heating or irradiation, the 1,2,3-thiadiazole ring readily extrudes a molecule of dinitrogen (N₂), a thermodynamically favorable process, to generate a short-lived thiirene (B1235720) intermediate. This thiirene rapidly rearranges to the more stable α-thioketene. This in-situ generation of the reactive thioketene (B13734457) allows it to be trapped by various reactants, leading to the formation of new carbon-sulfur and carbon-carbon bonds in cycloaddition reactions.

This strategy has been effectively employed to synthesize various sulfur-containing heterocycles. For instance, the thioketene generated from a 1,2,3-thiadiazole can undergo a [3+2] cycloaddition reaction with isonitriles. This reaction proceeds via a sulfur nucleophilic cyclization pathway to selectively produce highly substituted thiazoles, which are key structural motifs in many biologically active compounds. rsc.org This method provides access to thiazole (B1198619) substitution patterns that are not easily achievable through traditional synthetic routes.

The reactivity of the thioketene intermediate extends to other cycloaddition pathways, enabling the synthesis of a variety of heterocyclic systems. The specific products obtained depend on the nature of the trapping agent used in the reaction. This versatility makes this compound a powerful building block for combinatorial chemistry and the targeted synthesis of novel molecular architectures. The table below details representative examples of heterocyclic systems that can be synthesized from 4-aryl-1,2,3-thiadiazole precursors.

Precursor SynthonReactive IntermediateReactant/Reaction TypeResulting Heterocyclic SystemReference
4-Aryl-1,2,3-thiadiazoleAryl-thioketeneIsonitriles ([3+2] Cycloaddition)Thiazole rsc.org
4-Aryl-1,2,3-thiadiazoleAryl-thioketeneThioketones ([3+2] Cycloaddition)1,3-Dithiolane researchgate.net
4-Aryl-1,2,3-thiadiazoleAryl-thioketeneDienes ([4+2] Thio-Diels-Alder)Thiopyran nih.gov
4-Aryl-1,2,3-thiadiazoleAryl-alkyne (via sulfur extrusion)Azides ([3+2] Huisgen Cycloaddition)1,2,3-Triazole nih.gov

Future Research Trajectories and Interdisciplinary Opportunities

The unique chemical reactivity of this compound opens promising avenues for future research and creates significant opportunities for interdisciplinary collaboration. As a precursor to reactive intermediates, its potential is far from fully exploited, suggesting several key directions for future investigation.

Medicinal Chemistry and Drug Discovery: A primary future trajectory lies in leveraging this compound as a synthon for creating novel libraries of complex heterocyclic molecules for drug discovery. mdpi.com Thiadiazole derivatives and other sulfur-containing heterocycles are known to possess a wide spectrum of pharmacological activities, including anticancer, antiviral, and antifungal properties. mdpi.comnih.gov By using this compound to generate diverse scaffolds, medicinal chemists can explore new chemical spaces and develop drug candidates with potentially novel mechanisms of action. The bulky cyclohexylphenyl group may confer favorable properties such as increased lipophilicity and metabolic stability, which are often desirable in drug design.

Materials Science: There are emerging opportunities to apply the chemistry of 1,2,3-thiadiazoles in the field of materials science. The resulting sulfur-rich heterocyclic compounds can be investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.gov The thiadiazole ring and its derivatives are known for their thermal stability and electrochemical properties. nih.gov Future research could focus on synthesizing novel polymers and functional materials from synthons derived from this compound, exploring how the incorporation of the cyclohexylphenyl moiety influences the material's properties, such as solubility, processability, and electronic characteristics.

Advanced Organic Synthesis: Further exploration of the fundamental reactivity of the thioketene and alkyne intermediates generated from this compound is warranted. Developing new catalytic systems to control the fragmentation and subsequent cycloaddition reactions could lead to enhanced chemo-, regio-, and stereoselectivity, providing access to complex molecules with high precision. This includes the potential for asymmetric catalysis to generate chiral heterocyclic products, which is of paramount importance in the pharmaceutical industry.

Interdisciplinary Collaborations: The full potential of this compound can be realized through collaborations between synthetic organic chemists, medicinal chemists, pharmacologists, and materials scientists. Synthetic chemists can focus on expanding the library of accessible heterocycles, while computational chemists can model the reactivity and properties of these new molecules. Biologists and pharmacologists can then screen these compounds for therapeutic activity, and materials scientists can evaluate their potential in novel devices and applications. Such a collaborative approach will be essential for translating the fundamental chemical properties of this synthon into practical, high-impact outcomes.

Q & A

Q. What methodologies resolve synthetic challenges in scaling up thiadiazole derivatives?

  • Methodological Answer : Continuous flow reactors enhance scalability by maintaining precise temperature (±2°C) and pressure control. Automation (e.g., ChemSpeed platforms) standardizes coupling steps (e.g., Suzuki-Miyaura). Quality-by-Design (QbD) frameworks optimize critical process parameters (CPPs) like catalyst loading (Pd(PPh₃)₄: 5 mol%) and mixing rates .

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